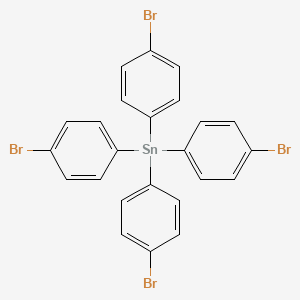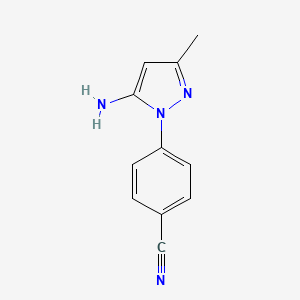
1-(Dimethylphosphoryl)-3-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylphosphoryl)-3-ethynylbenzene is an organic compound characterized by the presence of a dimethylphosphoryl group and an ethynyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylphosphoryl)-3-ethynylbenzene typically involves the introduction of the dimethylphosphoryl group and the ethynyl group onto the benzene ring through a series of chemical reactions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where an aryl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques, such as column chromatography or recrystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dimethylphosphoryl)-3-ethynylbenzene undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The dimethylphosphoryl group can be reduced to a phosphine oxide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of phosphine oxides.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylphosphoryl)-3-ethynylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 1-(Dimethylphosphoryl)-3-ethynylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the dimethylphosphoryl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Dimethylphosphoryl)-4-ethynylbenzene: Similar structure but with the ethynyl group at the para position.
1-(Dimethylphosphoryl)-2-ethynylbenzene: Similar structure but with the ethynyl group at the ortho position.
1-(Dimethylphosphoryl)-3-phenylacetylene: Similar structure but with a phenylacetylene group instead of an ethynyl group.
Uniqueness: 1-(Dimethylphosphoryl)-3-ethynylbenzene is unique due to the specific positioning of the dimethylphosphoryl and ethynyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure allows for distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H11OP |
|---|---|
Molekulargewicht |
178.17 g/mol |
IUPAC-Name |
1-dimethylphosphoryl-3-ethynylbenzene |
InChI |
InChI=1S/C10H11OP/c1-4-9-6-5-7-10(8-9)12(2,3)11/h1,5-8H,2-3H3 |
InChI-Schlüssel |
ZTCBLMHZLORMRA-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1=CC=CC(=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13150874.png)


![(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13150903.png)
![1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13150910.png)








![Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13150994.png)
